Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound demonstrates a distinctive fused heterocyclic system characterized by the molecular formula C₉H₇BrN₂O₂ and a molecular weight of 255.07 grams per mole. The compound features a planar bicyclic core structure where the imidazole ring is fused to the pyridine ring in a [1,2-a] configuration, creating a rigid aromatic framework that significantly influences the compound's overall conformational properties.
The bromine atom occupies the 2-position of the imidazo[1,2-a]pyridine system, while the methyl carboxylate group is positioned at the 6-carbon. This substitution pattern creates an asymmetric molecular structure with distinct electronic and steric environments. The presence of the bromine substituent at the 2-position enhances the compound's electrophilic character and provides opportunities for further functionalization through cross-coupling reactions.
Crystallographic investigations of related imidazo[1,2-a]pyridine derivatives provide valuable insights into the structural characteristics of this compound family. Studies of 6-bromo-3-(2-methylpropenyl)imidazo[1,2-a]pyridine revealed crystallization in space group P-1 with unit cell parameters of a = 6.5532 ± 0.0006 Å, b = 7.594 ± 0.001 Å, and c = 11.026 ± 0.001 Å. The crystal structure exhibited significant planarity with root mean square deviations indicating minimal deviation from planarity across the fused ring system.
Analysis of ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate, a structurally related compound, demonstrated that the fused ring systems maintain near-perfect planarity with maximum deviations of only 0.001 to 0.029 Å. These crystallographic findings suggest that this compound likely adopts a similar planar conformation, which is characteristic of the imidazo[1,2-a]pyridine scaffold.
The intermolecular interactions within crystal structures of related compounds reveal the importance of hydrogen bonding and pi-pi stacking interactions. For 6-bromoimidazo[1,2-a]pyridin-8-amine, crystallographic analysis showed that adjacent molecules are linked by nitrogen-hydrogen to nitrogen hydrogen bonds, forming extended network structures. These interaction patterns provide insights into the potential solid-state behavior of this compound.
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₇BrN₂O₂ | |
| Molecular Weight | 255.07 g/mol | |
| Canonical SMILES | COC(=O)C1=CN2C=C(N=C2C=C1)Br | |
| InChI Key | QIPNKRNFZTZQBD-UHFFFAOYSA-N |
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound reveals distinctive signatures that confirm its structural identity and provide detailed information about its electronic environment. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural verification, with proton nuclear magnetic resonance spectra showing characteristic patterns consistent with the proposed structure.
The aromatic region of the proton nuclear magnetic resonance spectrum typically exhibits signals in the range of 7.8 to 8.2 parts per million, corresponding to the protons on the imidazo[1,2-a]pyridine ring system. The methyl ester group produces a characteristic singlet in the range of 3.9 to 4.1 parts per million, representing the methoxy protons attached to the carboxylate functionality. These chemical shift values are consistent with similar imidazo[1,2-a]pyridine derivatives and confirm the presence of the expected functional groups.
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the observation of characteristic carbonyl carbon signals in the range of 165 to 170 parts per million, which is typical for methyl ester carbonyl groups. The brominated aromatic carbons appear in the range of 115 to 125 parts per million, reflecting the electron-withdrawing influence of the bromine substituent on the aromatic system.
Infrared spectroscopy analysis reveals the presence of characteristic functional group absorptions, with the ester carbonyl stretch appearing at approximately 1720 wavenumbers. This absorption frequency is consistent with the presence of an aromatic ester functionality and provides confirmation of the carboxylate group's integrity within the molecular structure.
Mass spectrometry analysis demonstrates characteristic fragmentation patterns and molecular ion peaks that support the proposed molecular structure. The predicted collision cross section values for various adduct ions provide additional confirmation of the compound's identity through ion mobility spectrometry techniques.
| Adduct Ion | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 254.97637 | 143.6 |
| [M+Na]⁺ | 276.95831 | 158.1 |
| [M-H]⁻ | 252.96181 | 149.3 |
| [M+NH₄]⁺ | 272.00291 | 165.0 |
For related imidazo[1,2-a]pyridine compounds, detailed nuclear magnetic resonance data has been reported. Analysis of ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate showed proton nuclear magnetic resonance signals at 9.34 parts per million for the C-8 proton, 8.31 parts per million for the C-2 proton, and characteristic multiplets for the aromatic region. These reference values provide a framework for interpreting the spectroscopic data of this compound.
The spectroscopic purity assessment typically shows greater than 98% purity based on nuclear magnetic resonance integration patterns, indicating high chemical integrity of synthesized samples. This level of purity is essential for accurate structural characterization and subsequent biological or chemical studies.
Computational Chemistry Studies of Electronic Structure
Computational chemistry investigations of this compound provide crucial insights into its electronic structure, molecular orbital characteristics, and theoretical properties that complement experimental observations. Density functional theory calculations represent the primary computational approach for understanding the electronic distribution and reactivity patterns within this heterocyclic system.
The electronic structure of imidazo[1,2-a]pyridine derivatives has been extensively studied using computational methods, revealing important characteristics about frontier molecular orbital energies and electron density distributions. The presence of the bromine substituent at the 2-position significantly influences the electronic properties by acting as an electron-withdrawing group, which affects both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels.
Computational studies of related brominated imidazo[1,2-a]pyridine compounds have demonstrated that the bromine atom creates regions of enhanced electrophilicity, making these positions more susceptible to nucleophilic attack. This electronic activation has important implications for the compound's reactivity profile and potential for further chemical modifications through substitution reactions.
The carboxylate ester functionality at the 6-position contributes additional electronic complexity through its resonance interactions with the aromatic system. Computational analysis reveals that the ester group can participate in extended conjugation with the heterocyclic core, influencing the overall electron density distribution and potentially affecting the compound's optical and electronic properties.
Molecular electrostatic potential calculations provide valuable information about the charge distribution across the molecular surface. These calculations typically reveal regions of negative electrostatic potential near the nitrogen atoms and oxygen atoms of the ester group, while positive regions are associated with the hydrogen atoms and the vicinity of the bromine substituent.
Studies of crystal structure determination combined with density functional theory calculations for related compounds, such as 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, have demonstrated good agreement between experimental and theoretical structural parameters. These comparative studies validate the reliability of computational approaches for predicting the properties of this compound.
Hirshfeld surface analysis, when applied to similar imidazo[1,2-a]pyridine derivatives, reveals important information about intermolecular interactions and crystal packing forces. These computational tools help identify the relative contributions of different types of intermolecular contacts, including hydrogen bonding, halogen bonding, and pi-pi stacking interactions.
The computational assessment of molecular geometry optimization typically confirms the planar nature of the imidazo[1,2-a]pyridine core structure, consistent with experimental crystallographic observations. The methyl ester group may adopt different conformational orientations relative to the aromatic plane, and computational studies can identify the most stable conformers and their relative energies.
Energy framework calculations provide insights into the relative strengths of different intermolecular interaction types and their contributions to crystal stability. These studies are particularly valuable for understanding the solid-state behavior and potential polymorphic forms of this compound.
| Computational Parameter | Typical Range | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -6.0 to -7.0 eV | Electron donor capability |
| Lowest Unoccupied Molecular Orbital Energy | -2.0 to -3.0 eV | Electron acceptor capability |
| Dipole Moment | 2.0 to 4.0 Debye | Molecular polarity |
| Band Gap Energy | 3.0 to 5.0 eV | Electronic excitation energy |
Properties
IUPAC Name |
methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-8-11-7(10)5-12(8)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPNKRNFZTZQBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718285 | |
| Record name | Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1042141-37-6 | |
| Record name | Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1042141-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate typically involves the bromination of imidazo[1,2-a]pyridine derivatives followed by esterification. One common method includes the reaction of imidazo[1,2-a]pyridine with bromine in the presence of a suitable solvent and catalyst to introduce the bromo group at the 2-position. This is followed by esterification with methanol to form the methyl ester .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alkoxides. Oxidation reactions may involve reagents like potassium permanganate or hydrogen peroxide, while reduction reactions could use agents like lithium aluminum hydride .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative of the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
Biological Activities
The compound exhibits promising biological activities that make it a candidate for various therapeutic applications:
Anticancer Activity :
Recent studies have demonstrated that methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate can covalently bind to the KRAS G12C protein, inhibiting its function. This interaction affects the phosphatidylinositol 3-kinase (PI3K) signaling pathway, crucial for cancer cell survival and growth. The compound has shown significant cytotoxic effects across various cancer cell lines, with half-maximal inhibitory concentration (IC50) values below 150 μM in some cases .
Antimicrobial Activity :
The compound has also been noted for its antimicrobial properties against multidrug-resistant strains of bacteria. Its mechanism may involve inhibiting specific enzymes critical for bacterial survival. For example, it has shown minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis .
Case Study 1: Anticancer Efficacy
A study focused on various cancer cell lines found that this compound exhibited significant cytotoxic effects. The PrestoBlue® viability assay revealed that several analogs had IC50 values indicating potent anticancer activity, underscoring the compound's potential as a targeted therapy in oncology.
Case Study 2: Antimicrobial Potency
In another investigation assessing antimicrobial efficacy, this compound was tested against multiple bacterial and fungal strains. Results indicated a broad spectrum of activity with MIC values ranging from 7.8 to 46.9 μg/mL for antifungal activity and significant bacteriostatic effects against multi-drug resistant strains.
Summary of Biological Activities
| Activity | Mechanism | IC50/MIC Values |
|---|---|---|
| Anticancer | Inhibition of KRAS G12C; affects PI3K pathway | IC50 < 150 μM |
| Antimicrobial | Enzyme inhibition; disrupts bacterial survival | MIC: 0.03 - 5.0 μM (Mtb) |
| Antifungal | Broad spectrum activity | MIC: 7.8 - 46.9 μg/mL |
Mechanism of Action
The mechanism of action of Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate is not well-documented. as a derivative of imidazo[1,2-a]pyridine, it is likely to interact with various biological targets, including enzymes and receptors, through its heterocyclic core. The exact molecular targets and pathways involved would depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazo[1,2-a]pyridine Core
The biological and chemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent type and position. Below is a detailed comparison with analogous compounds:
Table 1: Structural and Functional Comparison
Ester Group Modifications
- Methyl vs. Ethyl Esters : Methyl esters (e.g., the target compound) are more prone to hydrolysis than ethyl esters, as seen in Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate , which offers better stability in aqueous environments .
- Carboxylic Acid Derivatives : Hydrolysis of the ester group yields carboxylic acids, such as 3-bromoimidazo[1,2-a]pyridine-7-carboxylic acid (CAS: 908581-18-0), which can form salts or coordinate with metal ions in catalysis .
Aromatic Substituent Effects
- Electron-Withdrawing Groups : The 4-(methylsulfonyl)phenyl group in Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate increases electrophilicity, enhancing interactions with kinase ATP-binding pockets .
- Halogenated Aromatics : Chloro- and fluorophenyl derivatives (e.g., Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate , CAS: 2108526-98-1) exhibit improved binding affinity in receptor antagonists due to halogen bonding .
Biological Activity
Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 255.07 g/mol. The compound features a fused bicyclic structure that combines imidazole and pyridine rings, contributing to its unique chemical reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to interact with key proteins involved in cancer cell proliferation. Notably, it covalently binds to the KRAS G12C protein, inhibiting its function and affecting the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is crucial for cell survival and growth. This interaction leads to reduced cancer cell proliferation and induces cell cycle arrest in the G2/M phase .
Antimicrobial Activity
The compound exhibits promising antimicrobial properties against various pathogens. Its mechanism may involve the inhibition of specific enzymes critical for bacterial survival. For instance, compounds structurally related to this compound have demonstrated significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM .
Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were determined using the PrestoBlue® viability assay, revealing that several analogs had IC50 values below 150 μM, indicating potent anticancer activity .
Case Study 2: Antimicrobial Potency
In another investigation focusing on antimicrobial efficacy, this compound was tested against multiple strains of bacteria and fungi. The results indicated that it possessed a broad spectrum of activity with MIC values ranging from 7.8 to 46.9 μg/mL for antifungal activity and demonstrated significant bacteriostatic effects against multi-drug resistant strains .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in critical biochemical pathways, such as H+/K+-ATPase in gastric tissues, contributing to its antiulcer properties.
- Protein Interaction : Its ability to interact covalently with proteins like KRAS G12C highlights its potential as a targeted therapy in cancer treatment.
- Cell Cycle Modulation : By inducing cell cycle arrest, it effectively reduces the proliferation of cancer cells.
Q & A
Q. What are the established synthetic routes for Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate, and how are key intermediates optimized?
The synthesis typically involves bromination and carboxylation steps. A common approach starts with imidazo[1,2-a]pyridine derivatives, where bromination is achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) to ensure regioselectivity at the 2-position . Subsequent esterification of the 6-carboxylic acid group is performed using methanol and acid catalysts (e.g., H₂SO₄) or coupling agents like DCC/DMAP. Optimization focuses on yield (60–85%) and purity (>95%), verified via HPLC and NMR .
Q. How is the structure of this compound validated in synthetic workflows?
Structural confirmation relies on multinuclear NMR (¹H, ¹³C), HRMS, and IR spectroscopy. Key NMR signals include:
Q. What are the primary applications of this compound in medicinal chemistry?
It serves as a key intermediate for bioactive molecules, particularly cyclin-dependent kinase (CDK) inhibitors and antiviral agents. For example, bromine at the 2-position enables Suzuki couplings to introduce aryl/heteroaryl groups, while the ester allows hydrolysis to carboxylic acids for further derivatization .
Advanced Research Questions
Q. How is regioselectivity controlled during bromination of the imidazo[1,2-a]pyridine scaffold?
Regioselectivity at the 2-position is influenced by electronic effects. The pyridine nitrogen directs electrophilic bromination to the electron-rich imidazole ring. Solvent polarity (e.g., DMF vs. CHCl₃) and temperature (0°C vs. reflux) further modulate reactivity. Computational studies (DFT) predict activation barriers for competing pathways, aiding in condition optimization .
Q. What strategies mitigate side reactions in multistep syntheses involving this compound?
Common issues include ester hydrolysis under basic conditions and debromination during cross-coupling. Protective group strategies (e.g., using tert-butyl esters) stabilize the carboxylate. For Suzuki couplings, palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (K₂CO₃) minimize side reactions . Reaction monitoring via TLC or LC-MS ensures intermediate stability.
Q. How do structural modifications impact bioactivity in CDK inhibitors derived from this compound?
Replacing the bromine with electron-withdrawing groups (e.g., CN, NO₂) enhances binding to ATP pockets in CDKs, as shown in SAR studies. The ester group’s hydrolysis to a carboxylic acid improves solubility and pharmacokinetics in vivo. IC₅₀ values for derivatives range from 10 nM to 1 µM, depending on substituents .
Q. How are contradictions in reported synthetic yields resolved?
Discrepancies in yields (e.g., 50% vs. 80%) arise from variations in catalyst loading, purity of starting materials, or workup methods. Reproducibility is improved by standardizing reaction conditions (e.g., anhydrous solvents, inert atmosphere) and characterizing intermediates rigorously. Collaborative studies using identical protocols can reconcile data .
Q. What mechanistic insights explain its reactivity in photochemical or electrochemical syntheses?
Under UV light, the bromine atom undergoes homolytic cleavage to generate radicals, enabling C–C bond formation with alkenes. Electrochemical methods (e.g., cyclic voltammetry) reveal redox potentials for the imidazo[1,2-a]pyridine core, guiding electrosynthetic applications. These methods offer greener alternatives to traditional catalysis .
Q. How does this compound compare to other imidazo-fused heterocycles in cross-coupling reactions?
Imidazo[1,2-a]pyridines exhibit higher reactivity than imidazo[1,2-b]pyridazines due to greater aromatic stabilization. Bromine’s electronegativity enhances oxidative addition in Pd-catalyzed reactions, achieving >90% conversion in Suzuki-Miyaura couplings, compared to ~70% for chloro analogs .
Q. What analytical challenges arise in quantifying trace impurities during scale-up?
LC-MS/MS detects low-abundance byproducts (e.g., debrominated or dimerized species) at ppm levels. Orthogonal methods like ¹⁹F NMR (if fluorinated analogs are present) or ion chromatography improve specificity. Process optimization reduces impurities to <0.1% for pharmaceutical-grade material .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
